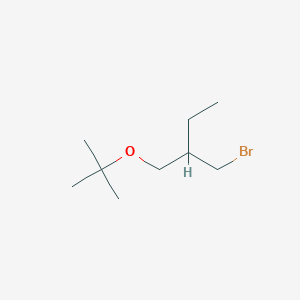
1-Bromo-2-(tert-butoxymethyl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(tert-butoxymethyl)butane is an organic compound with the molecular formula C9H19BrO It is a brominated alkane, characterized by the presence of a bromine atom and a tert-butoxymethyl group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(tert-butoxymethyl)butane can be synthesized through several methods. One common approach involves the bromination of 2-(tert-butoxymethyl)butane using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically requires a solvent like carbon tetrachloride (CCl4) and is carried out at room temperature to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, optimizing the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-(tert-butoxymethyl)butane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by a nucleophile.
Common Reagents and Conditions:
Nucleophilic Substitution (S_N2): Common nucleophiles include hydroxide ions (OH^-), alkoxide ions (RO^-), and cyanide ions (CN^-). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions (E2): Under strong basic conditions, such as with potassium tert-butoxide (KOtBu), the compound can undergo elimination to form alkenes.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with hydroxide ions yields 2-(tert-butoxymethyl)butanol.
Elimination Reactions: The major product is typically an alkene, such as 2-(tert-butoxymethyl)-1-butene.
Aplicaciones Científicas De Investigación
1-Bromo-2-(tert-butoxymethyl)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds, contributing to drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(tert-butoxymethyl)butane in chemical reactions involves the cleavage of the carbon-bromine bond, facilitated by the nucleophilic attack. The bromine atom, being a good leaving group, departs, allowing the nucleophile to form a new bond with the carbon atom. This process is central to its reactivity in substitution and elimination reactions.
Comparación Con Compuestos Similares
1-Bromo-2-methylbutane: Similar in structure but lacks the tert-butoxymethyl group.
1-Bromo-2-butyne: Contains a triple bond, making it more reactive in certain types of reactions.
tert-Butyl bromide: Lacks the butane backbone but shares the tert-butyl group.
Uniqueness: 1-Bromo-2-(tert-butoxymethyl)butane is unique due to the presence of both a bromine atom and a tert-butoxymethyl group, which imparts distinct reactivity and steric properties. This combination makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.
Propiedades
Fórmula molecular |
C9H19BrO |
|---|---|
Peso molecular |
223.15 g/mol |
Nombre IUPAC |
1-bromo-2-[(2-methylpropan-2-yl)oxymethyl]butane |
InChI |
InChI=1S/C9H19BrO/c1-5-8(6-10)7-11-9(2,3)4/h8H,5-7H2,1-4H3 |
Clave InChI |
YFVRAZDXLOKEQW-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC(C)(C)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


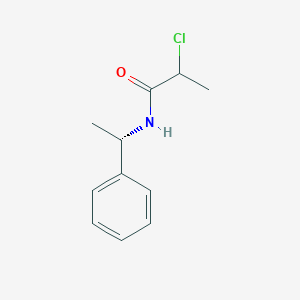

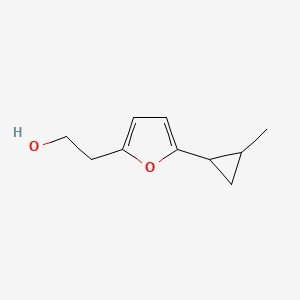
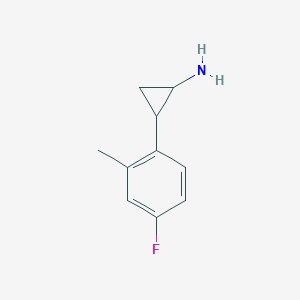
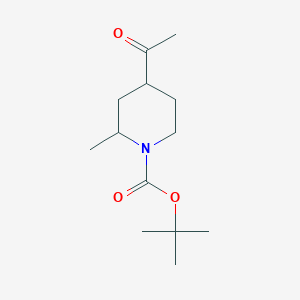


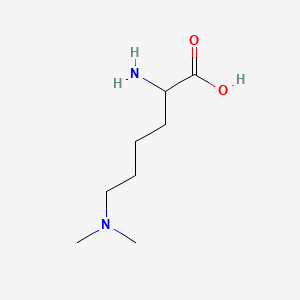
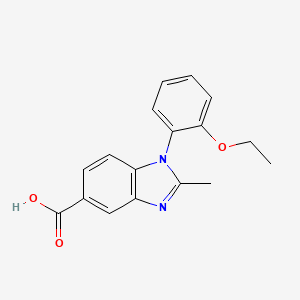
![2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide](/img/structure/B13633647.png)
![Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B13633659.png)
![8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13633662.png)

![2-[(Tert-butoxycarbonyl)amino]-4-(pyrazol-1-yl)butyric acid](/img/structure/B13633669.png)
